DiFMUP

Descripción general

Descripción

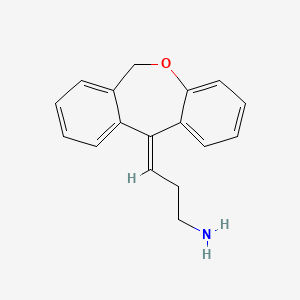

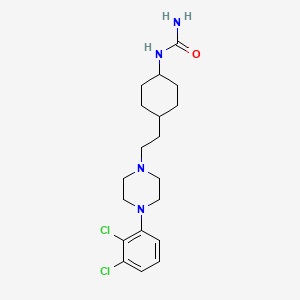

6,8-Difluoro-4-Metilumbelliferil Fosfato es un sustrato fluorogénico ampliamente utilizado en ensayos bioquímicos para detectar la actividad de la fosfatasa. Este compuesto es particularmente valioso debido a su capacidad para producir una señal fluorescente tras la hidrólisis enzimática, convirtiéndolo en una excelente herramienta para el seguimiento continuo de la actividad enzimática .

Aplicaciones Científicas De Investigación

El 6,8-Difluoro-4-Metilumbelliferil Fosfato se utiliza ampliamente en varios campos de investigación científica:

Química: Se utiliza en estudios de cinética enzimática para medir continuamente la actividad de la fosfatasa.

Biología: El compuesto se emplea en biología celular para estudiar procesos celulares que implican fosfatasas.

Medicina: Se utiliza en ensayos de diagnóstico para detectar la actividad de la fosfatasa en muestras clínicas.

Análisis Bioquímico

Biochemical Properties

DiFMUP is an excellent substrate for continuously assaying acid phosphatases at low pH . The lower pKa of this compound compared to MUP makes it particularly suitable for this purpose . The reaction product of this compound has excitation/emission maxima of approximately 358/450 nm .

Cellular Effects

This compound is hydrolyzed by phosphatases, resulting in the release of fluorescent DIFMU . This fluorescence can be easily followed in continuous mode by a fluorescence reader . This property of this compound allows researchers to monitor real-time phosphatase activities in a variety of different samples, including crude cell extracts, immune complexes, and purified enzyme preparations .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by phosphatases . This hydrolysis results in the release of fluorescent DIFMU . The fluorescence of DIFMU can then be detected, providing a measure of phosphatase activity .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For example, the fluorescence of DIFMU, the product of this compound hydrolysis, can be continuously monitored, allowing for real-time assessment of phosphatase activity

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, animal models are commonly used in various stages of drug discovery and development to aid in the prospective assessment of drug-drug interaction potential and the understanding of the underlying mechanism for DDI of a drug candidate .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatases . Phosphatases are enzymes that hydrolyze phosphate esters, and this compound serves as a substrate for these enzymes . The hydrolysis of this compound by phosphatases results in the release of DIFMU .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its role as a substrate for phosphatases

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role as a substrate for phosphatases As phosphatases are found in various subcellular locations, this compound could potentially be localized to these same locations

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 6,8-Difluoro-4-Metilumbelliferil Fosfato se puede sintetizar mediante la fluoración del 4-metilumbelliferil fosfato Las condiciones de reacción suelen requerir un agente fluorante y un disolvente adecuado, como el dimetilsulfóxido (DMSO) .

Métodos de Producción Industrial: En entornos industriales, la producción de 6,8-Difluoro-4-Metilumbelliferil Fosfato implica la síntesis a gran escala utilizando reactores automatizados. El proceso garantiza una alta pureza y rendimiento, con estrictas medidas de control de calidad para mantener la consistencia .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: El 6,8-Difluoro-4-Metilumbelliferil Fosfato se somete principalmente a reacciones de hidrólisis catalizadas por las fosfatasas. Esta hidrólisis da lugar a la liberación del compuesto fluorescente 6,8-difluoro-4-metilumbelliferona .

Reactivos y Condiciones Comunes:

Reactivos: Fosfatasas (por ejemplo, fosfatasa alcalina, fosfatasa ácida)

Condiciones: Las reacciones se llevan a cabo normalmente a niveles de pH específicos óptimos para la actividad enzimática. .

Productos Principales: El producto principal de la reacción de hidrólisis es la 6,8-difluoro-4-metilumbelliferona, que exhibe una fuerte fluorescencia con máximos de excitación/emisión de aproximadamente 358/450 nm .

Análisis De Reacciones Químicas

Types of Reactions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of the fluorescent compound 6,8-difluoro-4-methylumbelliferone .

Common Reagents and Conditions:

Reagents: Phosphatases (e.g., alkaline phosphatase, acid phosphatase)

Conditions: The reactions are typically carried out at specific pH levels optimal for the enzyme activity. .

Major Products: The major product of the hydrolysis reaction is 6,8-difluoro-4-methylumbelliferone, which exhibits strong fluorescence with excitation/emission maxima of approximately 358/450 nm .

Mecanismo De Acción

El mecanismo de acción del 6,8-Difluoro-4-Metilumbelliferil Fosfato implica su hidrólisis por las fosfatasas. La enzima escinde el grupo fosfato, liberando la 6,8-difluoro-4-metilumbelliferona fluorescente. Esta fluorescencia se puede monitorizar continuamente, proporcionando datos en tiempo real sobre la actividad enzimática .

Compuestos Similares:

4-Metilumbelliferil Fosfato (MUP): Un análogo no fluorado utilizado para aplicaciones similares pero con diferentes valores de pKa.

Fluoresceína Difosfato (FDP): Otro sustrato fluorogénico utilizado para detectar la actividad de la fosfatasa.

Fosfato de Dimetilacridinona (DDAO Fosfato): Un sustrato rojo-fluorescente utilizado para ensayos de fosfatasa.

Singularidad: El 6,8-Difluoro-4-Metilumbelliferil Fosfato es único debido a su pKa más bajo en comparación con el 4-Metilumbelliferil Fosfato, lo que lo hace más adecuado para ensayos continuos a bajos niveles de pH . Su fuerte fluorescencia y estabilidad en las condiciones de ensayo lo convierten en una opción preferida para muchas aplicaciones bioquímicas .

Comparación Con Compuestos Similares

4-Methylumbelliferyl Phosphate (MUP): A non-fluorinated analog used for similar applications but with different pKa values.

Fluorescein Diphosphate (FDP): Another fluorogenic substrate used for detecting phosphatase activity.

Dimethylacridinone Phosphate (DDAO Phosphate): A red-fluorescent substrate used for phosphatase assays.

Uniqueness: 6,8-Difluoro-4-Methylumbelliferyl Phosphate is unique due to its lower pKa compared to 4-Methylumbelliferyl Phosphate, making it more suitable for continuous assays at low pH levels . Its strong fluorescence and stability under assay conditions make it a preferred choice for many biochemical applications .

Propiedades

IUPAC Name |

(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZANYXOTJVLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261252 | |

| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214491-43-7 | |

| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214491-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)